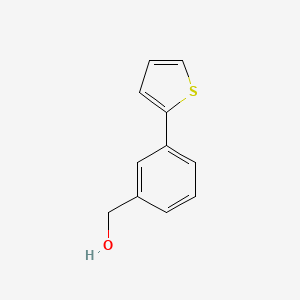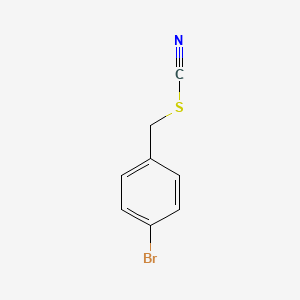
4-Bromobenzyl thiocyanate
Descripción general
Descripción
4-Bromobenzyl thiocyanate is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.112 . It is a derivative of benzylthiocyanate that bears bromine at the para position of the phenyl ring.
Synthesis Analysis
Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzyl thiocyanate contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 thiocyanate .
Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This approach has broad application prospects .
Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Containing Compounds
4-Bromobenzyl thiocyanate is a valuable precursor in the synthesis of various sulfur-containing compounds. These include sulfides, disulfides, thiols, thioethers, isothiocyanates, trifluoromethylthiolates, and thiocarbamates . Such compounds are significant due to their extensive use in pharmaceuticals, agrochemicals, and material sciences.
Biological Activity
Organic compounds containing the thiocyanate group are known for their biological activities. 4-Bromobenzyl thiocyanate can be utilized to create bioactive molecules that exhibit antibacterial, antiparasitic, and anticancer properties . This makes it an important scaffold in medicinal chemistry for drug discovery and development.
Green Chemistry Applications
The photochemical and electrochemically induced thiocyanation processes using 4-Bromobenzyl thiocyanate represent a greener approach to organothiocyanate synthesis . These methods are sustainable, as they use light or electrical energy instead of traditional chemical reagents, reducing the environmental impact.
Formation of Carbon-Sulfur Bonds
4-Bromobenzyl thiocyanate plays a crucial role in the formation of carbon-sulfur (C–S) bonds. The C–SCN bond formation is a key step in creating organothiocyanates, which are pivotal in synthetic organic chemistry for constructing complex molecular architectures .
Synthetic Precursors
In chemical synthesis, 4-Bromobenzyl thiocyanate is used as a synthetic precursor for a range of sulfur heterocycles. These heterocycles are essential in developing compounds with potential applications in various industries, including pharmaceuticals and electronics .
Mechanistic Studies in Organic Chemistry
The compound is also instrumental in mechanistic studies within organic chemistry. Researchers use 4-Bromobenzyl thiocyanate to explore photo- and electrochemically driven thiocyanation reactions, which are crucial for understanding the synthesis and behavior of organothiocyanates .
Mecanismo De Acción
Target of Action
4-Bromobenzyl thiocyanate is a derivative of thiocyanate, a common component in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives exhibit excellent antibacterial, antiparasitic, and anticancer activities . .
Mode of Action
It’s known that thiocyanation can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction , which can quickly introduce SCN groups at the target sites to construct thiocyanates .
Biochemical Pathways
For instance, a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .
Pharmacokinetics
For example, cyanide toxicokinetics research shows that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to SCN− .
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities , suggesting that 4-Bromobenzyl thiocyanate may have similar effects.
Safety and Hazards
Direcciones Futuras
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the synthesis and study of thiocyanates, including 4-Bromobenzyl thiocyanate, have broad application prospects .
Propiedades
IUPAC Name |
(4-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPFECHCVOXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300466 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl thiocyanate | |
CAS RN |
2740-89-8 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
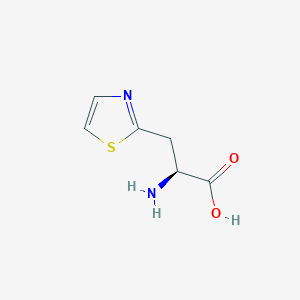

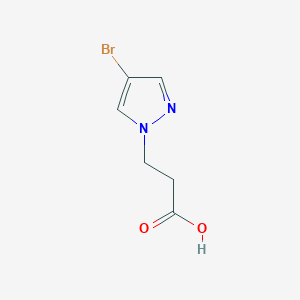

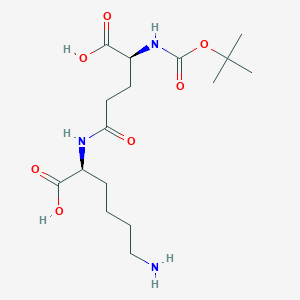

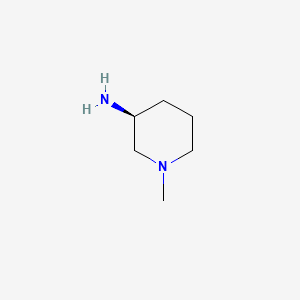

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
